molecular formula C10H11NO2 B1666496 Acetoacetanilide CAS No. 102-01-2

Acetoacetanilide

Cat. No. B1666496
CAS RN: 102-01-2
M. Wt: 177.2 g/mol
InChI Key: DYRDKSSFIWVSNM-UHFFFAOYSA-N
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Description

Acetoacetanilide is an organic compound with the formula CH3C(O)CH2C(O)NHC6H5. It is the acetoacetamide derivative of aniline and is a white solid that is poorly soluble in water . This chemical and many related compounds are used in the production of organic pigments called arylide yellows .


Synthesis Analysis

Acetoacetanilide is prepared by acetoacetylation of aniline using diketene . Many analogues have been prepared . To make the dyes, acetoacetanilides are coupled to diazonium salts, "azo coupling" . Acetoacetylation with diketene followed by diazo coupling . In the presence of sulfuric acid, acetoacetanilide dehydrates to give 4-methyl-2-quinolone .


Molecular Structure Analysis

Acetoacetanilide usually exists as the keto-amide tautomer according to X-ray crystallography . Conformers and tautomers of acetoacetanilide have been studied by the DFT (B3LYP/6-311++G**) and IR spectroscopy methods .


Chemical Reactions Analysis

Acetoacetanilide undergoes condensation reaction with o-phenylenediamine to afford a Schiff base . In the presence of sulfuric acid, acetoacetanilide dehydrates to give 4-methyl-2-quinolone .


Physical And Chemical Properties Analysis

Acetoacetanilide is a colourless solid with a molar mass of 177.203 g·mol−1 . It has a melting point of 83 to 88 °C . It is poorly soluble in water .

Scientific Research Applications

Chromatographic Analysis

Acetoacetanilide is utilized as an internal standard in high-pressure liquid chromatography for determining concentrations of various substances, like acetaminophen and phenacetin in plasma. This method is noted for its sensitivity and precision, enabling the analysis of therapeutic and toxic concentrations from small plasma samples (Gotelli, Kabra, & Marton, 1977).

Chelating Agent in Metal Ion Analysis

Research indicates that acetoacetanilide and its derivatives can act as chelating agents for divalent metal ions. This includes the determination of acid dissociation constants and stability constants of various metal chelates, thereby aiding in understanding metal ion interactions (Harries, Savage, Wright, & Logan, 1969).

Synthesis of Cyclobutenes and Dienes

In synthetic chemistry, acetoacetanilide is used to produce cyclobutene derivatives, which can be further utilized to create electron-deficient 1,3-dienes. This process involves a reaction with triphenylphosphine and dialkyl acetylenedicarboxylates (Yavari & Asghari, 1999).

Anticancer Properties

Acetoacetanilide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Certain derivatives demonstrated interesting cytotoxicities, especially against human breast cancer cells (Catarro et al., 2017).

Nonlinear Optical Applications

The growth and characterization of acetoacetanilide single crystals have shown their potential in nonlinear optical applications. Studies include solubility in organic solvents, functional group confirmation, thermal behavior, and optical performance testing (Vijayan et al., 2004).

Analgesic Activity

Acetoacetanilide derivatives have been synthesized and tested for their analgesic activity. Research demonstrates that certain derivatives possess high analgesic activity and low acute toxicity (Gein et al., 2016).

Thermochemistry in Pharmaceuticals

Acetoacetanilides are broadly used in the pharmaceutical industry, and thermochemical studies provide insights into their vapor pressures, phase transitions, and enthalpies of formation. This research is crucial for understanding the properties and behaviors of these compounds (Nagrimanov et al., 2018).

Safety And Hazards

Acetoacetanilide is harmful if swallowed and harmful to aquatic life . It is recommended to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing . It should be kept away from heat and sources of ignition .

Future Directions

Acetoacetanilide, a key intermediate in the synthesis of various organic compounds, is witnessing shifts in demand and applications . It is often used in the manufacture of agricultural chemicals, coating materials , dyes, and pigments like arylide yellows . It is also used as initiator in polymerisation of vinyl monomers and as co-promoter for unsaturated polyesters .

properties

IUPAC Name

3-oxo-N-phenylbutanamide
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InChI

InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
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InChI Key

DYRDKSSFIWVSNM-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1
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Molecular Formula

C10H11NO2
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DSSTOX Substance ID

DTXSID0024397
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Molecular Weight

177.20 g/mol
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Physical Description

Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES
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Flash Point

325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents.
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Density

1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C
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Product Name

Acetoacetanilide

Color/Form

WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER

CAS RN

102-01-2, 86349-51-1
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Melting Point

187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/
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Synthesis routes and methods I

Procedure details

2.46 g (0.01 mole) of α,α-dichloroacetoacetanilide was dissolved in 20 ml of water and 30 ml of toluene, and dehalogenated with hydrogen using 5% Pd/C as catalyst. Hydrogen was allowed to react until no more would be absorbed. The first equivalent (251 ml at 739 mm pressure and 25° C.) was absorbed in 50 minutes (a rate of about 5 ml/min) whereas the 274 ml (second equivalent) was absorbed at the much slower rate of about 0.9 ml/min. On the basis of the hydrogen absorbed, it was concluded that the dehalogenation had proceeded to remove both chlorines and hence to give acetoacetanilide. This was confirmed by filtering off the catalyst, separating off the water phase and finally isolating the product from the toluene. Obtained were 1.57 g or 89% of acetoacetanilide, mp 79°-84° C.
Quantity
2.46 g
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reactant
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Quantity
20 mL
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30 mL
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Synthesis routes and methods II

Procedure details

A method for making 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide by cyclization of the intermediate 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenyl-butanamide, in which this intermediate is obtained by the reaction of di-(2-hydroxyethyl) disulfide with acetoacetanilide.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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